molecular formula C19H23N3O2 B2814313 6-methyl-2-((1-(2-phenylacetyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one CAS No. 2309572-86-7

6-methyl-2-((1-(2-phenylacetyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2814313
CAS RN: 2309572-86-7
M. Wt: 325.412
InChI Key: AUQLTZLTXKVUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds, such as the one , has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyridazinone group and a phenylacetyl group.


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available resources. It is intended for research use only and is not for human or veterinary use.

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research . This compound, as a piperidine derivative, could potentially be a subject of future research in this field .

properties

IUPAC Name

6-methyl-2-[[1-(2-phenylacetyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-17-9-11-21(12-10-17)19(24)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLTZLTXKVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-((1-(2-phenylacetyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

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